molecular formula C14H12N2O5S B3275942 N-(4-acetylphenyl)-2-nitrobenzenesulfonamide CAS No. 63228-71-7

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide

Cat. No. B3275942
CAS RN: 63228-71-7
M. Wt: 320.32 g/mol
InChI Key: HFHBTHIQCKLBSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves reactions with acetylphenyl or aminophenyl groups . For instance, “N-(4-acetylphenyl)-N’-phenylurea” can be synthesized by reacting p-aminoacetophenone with two equivalents of chlorodiphenylphosphine . Another example is the Michael-type addition of aromatic alcohols to “1-(4-acetylphenyl)-pyrrole-2,5-diones” to produce "1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones" .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of “1-(4-acetylphenyl)-pyrrole-2,5-diones” with aromatic alcohols via Michael addition results in “1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones”, enabling efficient synthesis of the Michael adduct in a single step .

Scientific Research Applications

Antimicrobial Activities

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide has been synthesized and studied for its antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 . The antibacterial properties of the drug were studied in depth using molecular docking research . All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa .

Molecular Docking Studies

Molecular docking studies have been conducted on N-(4-acetylphenyl)-2-nitrobenzenesulfonamide. These studies are crucial in understanding the interactions between the drug and its target . The results from these studies can provide insights into the drug’s mechanism of action .

Synthesis of Derivatives

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide can be used as a starting material for the synthesis of various derivatives. These derivatives can have different properties and applications, expanding the utility of the original compound .

Pre-catalyst in Suzuki Cross-Coupling Reaction

A derivative of N-(4-acetylphenyl)-2-nitrobenzenesulfonamide has been used as a pre-catalyst in the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, an important class of compounds in organic chemistry .

Spectral Analysis

The synthesized compounds of N-(4-acetylphenyl)-2-nitrobenzenesulfonamide have been characterized using spectral analysis . This analysis provides valuable information about the structure and properties of the synthesized compounds .

Medicinal Chemistry

Compounds bearing direct P–N bonds, such as N-(4-acetylphenyl)-2-nitrobenzenesulfonamide, are of significant interest in medicinal chemistry . They are abundant as structural motifs in herbicidal, antimicrobial, and neuroactive agents .

Future Directions

The future directions for research on “N-(4-acetylphenyl)-2-nitrobenzenesulfonamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been suggested .

properties

IUPAC Name

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-10(17)11-6-8-12(9-7-11)15-22(20,21)14-5-3-2-4-13(14)16(18)19/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHBTHIQCKLBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259465
Record name N-(4-Acetylphenyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63228-71-7
Record name N-(4-Acetylphenyl)-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63228-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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